![molecular formula C9H8ClIO3 B3055415 Acetic acid, (2-chloro-4-iodophenoxy)-, methyl ester CAS No. 646054-39-9](/img/structure/B3055415.png)
Acetic acid, (2-chloro-4-iodophenoxy)-, methyl ester
Overview
Description
Acetic acid, (2-chloro-4-iodophenoxy)-, methyl ester (CIPE) is a synthetic compound developed for use in laboratory experiments, particularly those involving organic synthesis. CIPE is a versatile reagent, and has been used in a wide variety of applications such as the synthesis of pharmaceuticals, biologically active compounds, and other organic compounds. CIPE has been used in a variety of different laboratory experiments, and its versatility and effectiveness have made it a popular choice for many researchers.
Scientific Research Applications
Gas Chromatographic Analysis : Methyl esters of phenoxyacetic acids, such as acetic acid, (2-chloro-4-iodophenoxy)-, methyl ester, have been utilized in gas chromatographic analysis. The technique involves the alkylation of carboxylate salts of acidic herbicides for effective gas chromatographic detection, as demonstrated by Thio et al. (1979) in their study on the preparation of methyl esters for chromatographic analysis (Thio, Kornet, Tan, & Tompkins, 1979).
Chemical Synthesis and Analysis : In organic chemistry, such compounds are important for synthetic processes and analytical techniques. For instance, Engvild et al. (1980) identified 4-chloroindole-3-acetic acid methyl ester in various plant species using gas chromatography-mass spectrometry, highlighting its role in plant biology and analytical chemistry (Engvild, Egsgaard, & Larsen, 1980).
Organic Reaction Mechanisms : In a study by Bachi, Bilokin, and Melman (1998), the acetic acid residue was stereoselectively attached to carvone, showcasing the use of such esters in intricate organic synthesis and reaction mechanisms (Bachi, Bilokin, & Melman, 1998).
Environmental and Agricultural Applications : this compound, and similar compounds have been utilized in environmental and agricultural research. For example, Catalina et al. (2000) discussed a method for analyzing chlorophenoxy acid herbicides in water, showing the relevance of these compounds in environmental studies (Catalina, Dallüge, Vreuls, & Brinkman, 2000).
Photocatalytic Decomposition : The photocatalytic decomposition of herbicides like MCPA, which is structurally related to this compound, has been studied, as illustrated by Topalov et al. (2001) in their research on the decomposition of MCPA in aqueous suspensions containing TiO2 (Topalov, Abramović, Molnár-Gábor, Csanádi, & Arcson, 2001).
Phenol Derivatives Isolation : Mei et al. (2020) isolated a new phenol derivative related to this compound from a mangrove-derived fungus, indicating the role of these compounds in natural product research (Mei, Nong, Wang, Sun, Huang, Luo, Zheng, & Chen, 2020).
properties
IUPAC Name |
methyl 2-(2-chloro-4-iodophenoxy)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClIO3/c1-13-9(12)5-14-8-3-2-6(11)4-7(8)10/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMUQUNTABPTRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1)I)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClIO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461759 | |
Record name | Acetic acid, (2-chloro-4-iodophenoxy)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60461759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
646054-39-9 | |
Record name | Acetic acid, (2-chloro-4-iodophenoxy)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60461759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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